molecular formula C24H24FN3OS2 B3960711 2-Amino-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 441783-03-5

2-Amino-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B3960711
CAS No.: 441783-03-5
M. Wt: 453.6 g/mol
InChI Key: KJMPDLKQSLKQCA-UHFFFAOYSA-N
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Description

This compound is a hexahydroquinoline derivative featuring a fused bicyclic core with multiple functional groups, including a 4-fluorophenyl substituent at position 1, a 5-ethyl-2-(ethylthio)thiophene moiety at position 4, and a carbonitrile group at position 2. Its molecular complexity arises from the integration of a thiophene ring substituted with ethyl and ethylthio groups, which enhance lipophilicity and electronic properties.

Synthesis: The compound is synthesized via multi-step reactions, typically involving cyclocondensation to form the hexahydroquinoline scaffold, followed by functionalization of the thiophene and phenyl substituents. Reaction conditions such as temperature control and purification methods (e.g., chromatography) are critical for optimizing yield and purity .

Properties

IUPAC Name

2-amino-4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-1-(4-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3OS2/c1-3-16-12-17(24(31-16)30-4-2)21-18(13-26)23(27)28(15-10-8-14(25)9-11-15)19-6-5-7-20(29)22(19)21/h8-12,21H,3-7,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMPDLKQSLKQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)SCC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)F)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441783-03-5
Record name 2-AMINO-4-[5-ETHYL-2-(ETHYLSULFANYL)-3-THIENYL]-1-(4-FLUOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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Biological Activity

2-Amino-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of hexahydroquinolines and features a unique structure that includes an amino group, a carbonitrile group, and multiple aromatic substituents. Its molecular formula is C26H28FN3OS2, with a molecular weight of approximately 477.65 g/mol.

Biological Activity Overview

Research has indicated that compounds similar to 2-amino derivatives exhibit a range of biological activities, including anticancer properties and antimicrobial effects. The specific biological mechanisms of this compound are still under investigation, but preliminary studies suggest interactions with various enzymes and receptors that could be beneficial in therapeutic applications.

Anticancer Activity

In vitro studies have demonstrated that related compounds show promising anticancer activities. For example, derivatives of similar structures have been tested against various human tumor cell lines. One study reported that certain derivatives exhibited antiproliferative activities with IC50 values in the low micromolar range. Notably:

  • Compound 1c showed significant activity against HT-29 colon carcinoma cells with an IC50 of 0.5 μM.
  • Compound 1j demonstrated high activity against multiple cancer cell lines with IC50 values as low as 0.15 μM against EA.hy926 cells .

The mechanisms through which these compounds exert their biological effects include:

  • Microtubule Disruption : Some derivatives have been shown to disrupt microtubule formation, leading to cell cycle arrest.
  • Anti-Angiogenic Effects : Certain compounds exhibit the ability to inhibit angiogenesis both in vitro and in vivo, which is crucial for tumor growth and metastasis .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar compounds indicate moderate to good activity against various pathogens. For instance:

  • Compounds derived from this class have shown effectiveness against bacterial strains such as E. coli and S. aureus.
  • The presence of specific functional groups appears to enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The structural complexity of 2-amino derivatives contributes significantly to their biological activities. Key structural features influencing activity include:

  • Amino Group : Essential for interaction with biological targets.
  • Aromatic Substituents : Influence lipophilicity and binding affinity to receptors.
  • Carbonitrile Group : May enhance reactivity and biological interactions.

Synthesis Pathways

The synthesis of 2-amino derivatives typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which condenses an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. This process often requires refluxing in suitable solvents like ethanol and may involve bases such as piperidine .

Case Studies

  • Case Study on Anticancer Activity :
    • A series of synthesized compounds were tested for their antiproliferative effects on eight human tumor cell lines.
    • Results indicated varying degrees of activity based on structural modifications, emphasizing the importance of specific substituents for enhancing efficacy.
  • Case Study on Antimicrobial Activity :
    • Compounds were screened against various bacterial strains.
    • Results demonstrated that certain derivatives exhibited significant bactericidal effects, suggesting potential for development as new antimicrobial agents.

Chemical Reactions Analysis

Cyclocondensation and Core Formation

The hexahydroquinoline backbone is synthesized via multicomponent reactions (MCRs) involving 1,3-dicarbonyl compounds, aldehydes, malononitrile, and ammonium acetate. Key catalytic systems include:

Catalyst Solvent Temp. Yield Reference
[H₂-DABCO][HSO₄]₂ (ionic liquid)EtOHRT76–100%
Sulphonated Rice Husk (SRH)Solvent-free80°C82–98%

Mechanistic Insights :

  • The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization steps.

  • Ionic liquids enhance reaction rates by stabilizing intermediates through hydrogen bonding .

Electrophilic Substitution on the Fluorophenyl Ring

The electron-withdrawing fluorine substituent directs electrophilic attacks to specific positions:

Reaction Reagents Conditions Outcome
NitrationHNO₃/H₂SO₄0–5°C, 2 hPara-nitro derivative
BrominationBr₂/FeBr₃Reflux, DCM, 4 hMeta-bromo adduct

Key Observations :

  • Steric hindrance from the hexahydroquinoline core limits substitution to the fluorophenyl ring .

Thioether Functionalization

The ethylthio group (-S-Et) undergoes oxidation and alkylation:

Reaction Reagents Conditions Product
OxidationH₂O₂/AcOHRT, 6 hSulfoxide (-SO-Et)
KMnO₄/H₂SO₄60°C, 12 hSulfone (-SO₂-Et)
AlkylationCH₃I/K₂CO₃DMF, 80°C, 8 hMethylthio derivative (-S-Me)

Applications :

  • Sulfone derivatives exhibit enhanced metabolic stability in pharmacological assays.

Amino Group Reactivity

The primary amino group participates in nucleophilic reactions:

Reaction Reagents Conditions Product
AcylationAcetyl chloridePyridine, RT, 3 hN-Acetylated analog
Schiff Base FormationBenzaldehydeEtOH, reflux, 5 hImine-linked derivative

Structural Confirmation :

  • Products characterized via 1H^1H-NMR (δ 2.1 ppm for acetyl group) and IR (C=O stretch at 1,680 cm⁻¹) .

Nitrile Transformations

The nitrile group (-C≡N) is amenable to hydrolysis and cycloaddition:

Reaction Reagents Conditions Product
HydrolysisH₂SO₄ (20%)100°C, 12 hCarboxylic acid (-COOH)
Tetrazole SynthesisNaN₃/NH₄ClDMF, 120°C, 24 hTetrazole ring

Biological Relevance :

  • Tetrazole derivatives are explored as bioisosteres for carboxyl groups in drug design .

Catalytic Modifications

Sulphonated Rice Husk (SRH) Catalysis :

  • Enables solvent-free synthesis of hexahydroquinoline derivatives with >90% yield after five cycles .

  • Reduces E-factor (environmental impact) to 0.18 compared to homogeneous catalysts (E-factor 2.5–15) .

Ionic Liquid Efficiency :

  • [H₂-DABCO][HSO₄]₂ achieves 100% conversion in 15 minutes under ambient conditions .

Hypothesized Reactions for Further Study

  • Cross-Coupling : Suzuki-Miyaura coupling at the bromine-free position (if synthesized with Br substituent).

  • Photochemical Reactions : Thiophene ring dimerization under UV light.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with analogous hexahydroquinoline and thiophene derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Biological Activity Chemical Properties
Target Compound
2-Amino-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-1-(4-fluorophenyl)-5-oxo-hexahydroquinoline-3-carbonitrile
Ethylthio and ethyl groups on thiophene; 4-fluorophenyl substituent Potent kinase inhibition (IC₅₀ = 0.8 μM in kinase assays) ; Moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus) High lipophilicity (logP = 3.2); Soluble in DMSO, stable under acidic conditions
Compound A
2-Amino-1-(2-chloro-5-(trifluoromethyl)phenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-hexahydroquinoline-3-carbonitrile
Trifluoromethyl and chloro groups on phenyl; dimethylthiophene Enhanced anticancer activity (IC₅₀ = 1.2 μM in MCF-7 cells) Lower solubility in polar solvents (logP = 3.8); Oxidative instability due to thioether group
Compound B
2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-hexahydroquinoline-3-carbonitrile
Bromothiophene; 3-methylphenyl substituent Strong antimicrobial activity (MIC = 4 µg/mL against E. coli) High crystallinity; Sensitive to UV light
Compound C
2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-hexahydroquinoline-3-carbonitrile
Pyridin-3-yl instead of thiophene Selective serotonin receptor binding (Kᵢ = 50 nM) Improved aqueous solubility (logP = 2.1); pH-sensitive degradation

Key Insights :

Impact of Thiophene Substituents :

  • The ethylthio group in the target compound enhances electron density, improving interactions with hydrophobic enzyme pockets compared to dimethylthiophene (Compound A) .
  • Bromothiophene (Compound B) increases antimicrobial potency but reduces photostability .

Role of Aromatic Substituents :

  • The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic stability, whereas trifluoromethyl groups (Compound A) improve target affinity but increase molecular weight .

Core Modifications :

  • Replacing thiophene with pyridine (Compound C) shifts activity toward neurological targets but reduces thermal stability .

Conformational Flexibility: The puckered hexahydroquinoline core (as per Cremer-Pople analysis ) allows adaptive binding to enzymes, a feature absent in planar analogs like quinoline-3-carbonitriles .

Research Findings and Implications

  • Biological Activity : The target compound’s dual kinase and antimicrobial activity positions it as a multi-target therapeutic candidate, though its moderate solubility may limit bioavailability .
  • Synthetic Challenges : Functionalizing the ethylthio-thiophene moiety requires stringent anhydrous conditions to prevent oxidation .
  • Comparative Advantages : Outperforms Compound A in selectivity for kinase targets and Compound B in chemical stability, making it preferable for long-term studies .

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis involves multi-step reactions, starting with functionalized thiophene precursors. For example, ethylation and thioether formation at the 2-position of the thiophene ring can be achieved using ethyl iodide and ethyl mercaptan under basic conditions. Subsequent cyclocondensation with a 4-fluorophenyl-substituted cyclohexenone derivative and nitrile incorporation via Knoevenagel condensation may yield the target compound. Reaction optimization should focus on solvent polarity (e.g., DMF or ethanol) and temperature (80–120°C) to enhance yield and purity .

Q. Which spectroscopic techniques are critical for structural validation?

Use a combination of 1H^1 \text{H}/13C^{13} \text{C}-NMR to confirm the presence of the amino, fluorophenyl, and thiophene moieties. IR spectroscopy can validate the carbonyl (5-oxo) and nitrile groups. High-resolution mass spectrometry (HRMS) is essential for molecular ion confirmation. For crystallographic validation, single-crystal X-ray diffraction (XRD) with SHELXL refinement (R factor < 0.1) is recommended .

Q. How can the hexahydroquinoline ring conformation be analyzed?

Employ Cremer-Pople puckering parameters to quantify ring puckering. Calculate out-of-plane displacements (zjz_j) relative to the mean plane of the six-membered ring. Amplitude (qq) and phase angle (ϕ\phi) values derived from atomic coordinates (via XRD data) reveal pseudorotation and chair/boat conformations .

Advanced Research Questions

Q. What methodologies resolve crystallographic data discrepancies during refinement?

Address twinning or disorder by using SHELXL’s TWIN and PART instructions. For example, in a study of a related hexahydroquinoline derivative, disorder in the thiophene ring was resolved by refining occupancy ratios (e.g., 70:30 split) and applying anisotropic displacement parameters. Validate results using R-factor convergence (R1<0.05R_1 < 0.05) and goodness-of-fit (GoF>1.0\text{GoF} > 1.0) metrics .

Q. How do substituents influence electronic properties and reactivity?

The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the quinoline core. Computational DFT studies (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attacks. Experimentally, Hammett substituent constants (σ\sigma) correlate with reaction rates in nitrile hydrolysis or amino-group derivatization .

Q. What strategies mitigate competing side reactions during functionalization?

Protect the amino group with tert-butoxycarbonyl (Boc) before nitrile modification. For example, in a study of thiophene-carbonitrile derivatives, Boc protection reduced unwanted cyclization during nucleophilic substitution. Deprotection with TFA/CH2_2Cl2_2 (1:4) restored the amino group with >90% yield .

Q. How can hydrogen bonding networks be mapped in the crystal lattice?

Apply graph-set analysis (G) to categorize interactions:

  • D (donor), A (acceptor): The 5-oxo group acts as a hydrogen-bond acceptor (N–H···O=C).
  • R patterns: Chain motifs (C(6)C(6)) from N–H···N interactions between adjacent molecules. Use Mercury software to visualize Hirshfeld surfaces and quantify interaction percentages (e.g., 30% H···H, 25% C···H) .

Q. What computational tools predict biological target interactions?

Molecular docking (AutoDock Vina) against kinase or GPCR targets can prioritize in vitro assays. For example, the fluorophenyl-thiophene scaffold in similar compounds showed nanomolar binding affinity to cyclin-dependent kinases (CDKs). Validate docking poses with molecular dynamics simulations (GROMACS) over 100 ns .

Data Contradiction and Optimization

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

Systematic solubility studies (e.g., shake-flask method) in DMSO, ethanol, and hexane reveal solvent-dependent polymorphism. For instance, a related compound exhibited higher solubility in DMSO (25 mg/mL) due to amorphous form dominance, whereas crystalline forms precipitated in hexane. Characterize polymorphs via PXRD and DSC .

Q. Why do synthetic yields vary between batch and flow reactors?

In batch synthesis, poor mixing at the thiophene-ethylation step can reduce yields (<50%). Switching to microfluidic flow reactors (residence time: 30 min, 100°C) enhances mass transfer, achieving >75% yield. Monitor reaction progress in real-time using inline FTIR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
2-Amino-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

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